molecular formula C9H9FO B13450317 2-Fluoro-2-phenylpropanal

2-Fluoro-2-phenylpropanal

Cat. No.: B13450317
M. Wt: 152.16 g/mol
InChI Key: JBUOWRXDFOIKSS-UHFFFAOYSA-N
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Description

2-Fluoro-2-phenylpropanal is an organic compound that belongs to the class of fluorinated aldehydes. It is characterized by the presence of a fluorine atom and a phenyl group attached to the same carbon atom, which is also bonded to an aldehyde functional group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-2-phenylpropanal can be synthesized through the enantioselective fluorination of 2-phenylpropanal. One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in the presence of a chiral primary amine catalyst. This reaction typically proceeds under mild conditions and yields the desired fluorinated product with high enantioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-phenylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: 2-Fluoro-2-phenylpropanoic acid.

    Reduction: 2-Fluoro-2-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-2-phenylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-2-phenylpropanal exerts its effects depends on the specific reaction or application. In general, the presence of the fluorine atom can significantly influence the compound’s reactivity and interaction with other molecules. The fluorine atom’s high electronegativity can stabilize negative charges and influence the compound’s overall electronic properties, making it a valuable building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpropanal: Lacks the fluorine atom, resulting in different reactivity and properties.

    2-Fluoro-2-phenylpropanol: The alcohol derivative of 2-Fluoro-2-phenylpropanal.

    2-Fluoro-2-phenylpropanoic acid: The carboxylic acid derivative of this compound.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a phenyl group on the same carbon atom. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-fluoro-2-phenylpropanal

InChI

InChI=1S/C9H9FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

JBUOWRXDFOIKSS-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)(C1=CC=CC=C1)F

Origin of Product

United States

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